4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Overview
Description
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(propan-2-yl)piperidine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole products.
Scientific Research Applications
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-5-yl)piperidine
- 1-(Propan-2-yl)piperidine
- 4-(1H-Imidazol-5-yl)-1-methylpiperidine
Uniqueness
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is unique due to the presence of both an imidazole and a piperidine ring, which imparts distinct chemical properties. The isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJPPVDJCZFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547850 | |
Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-45-2 | |
Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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